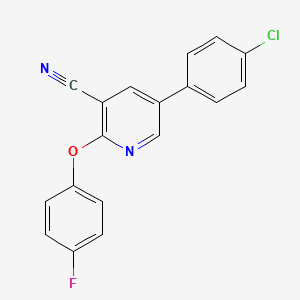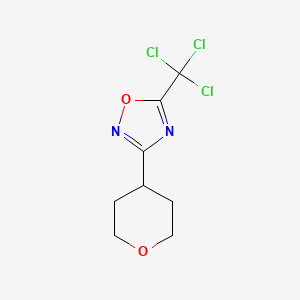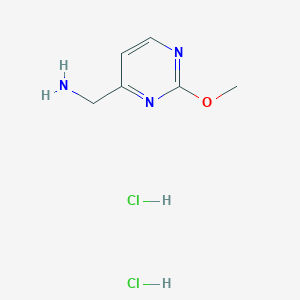
(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-Methoxypyrimidin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process generally requires maintaining an inert atmosphere and a temperature range of 2-8°C to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often exceeding 95% . The compound is then purified and crystallized to obtain the final product.
化学反応の分析
Types of Reactions
(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
科学的研究の応用
(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
作用機序
The mechanism of action of (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. This binding can inhibit or activate the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride include:
- (4-Methoxypyrimidin-2-yl)methanamine dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific methoxy substitution at the 2-position of the pyrimidine ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain applications where other similar compounds may not be as effective .
特性
IUPAC Name |
(2-methoxypyrimidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-8-3-2-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUOXWWJCCMISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
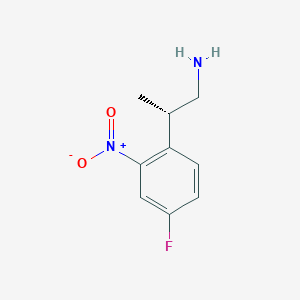
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)
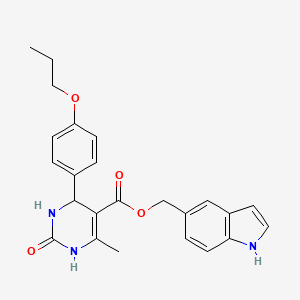
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2657616.png)
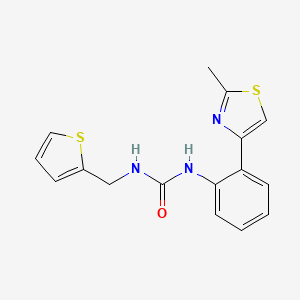
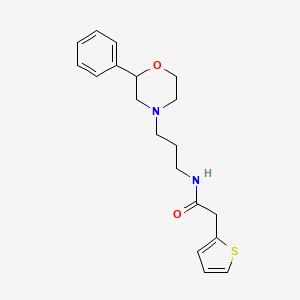
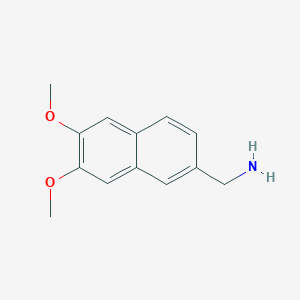
![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)
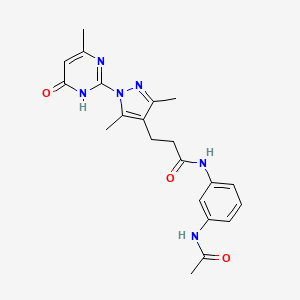
![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)
